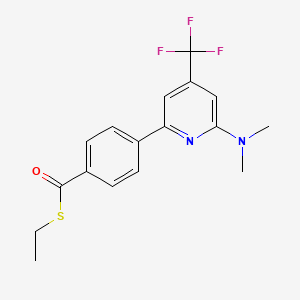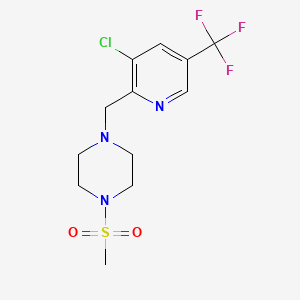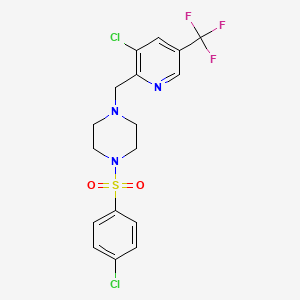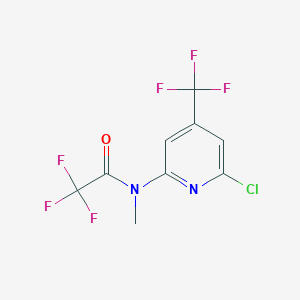![molecular formula C9H4FN3OS B1401877 2-(4-Fluoro-phényl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 41421-09-4](/img/structure/B1401877.png)
2-(4-Fluoro-phényl)-5-thiocyanato-[1,3,4]oxadiazole
Vue d'ensemble
Description
The compound “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains nitrogen and oxygen in its structure . The 1,3,4-oxadiazole derivatives have been synthesized by several research groups and have shown significant anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, has been achieved through various methods. One such method involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . Another study reported the synthesis of new 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is characterized by the presence of a 1,3,4-oxadiazole ring, a thiocyanato group, and a 4-fluoro-phenyl group. The 1,3,4-oxadiazole ring is a heterocyclic ring that contains three nitrogen atoms and one oxygen atom . The thiocyanato group (-SCN) is a pseudohalogen that consists of a sulfur atom, a carbon atom, and a nitrogen atom. The 4-fluoro-phenyl group is a phenyl ring that has a fluorine atom at the 4-position.Applications De Recherche Scientifique
Activité anticancéreuse
Les oxadiazoles, y compris notre composé d'intérêt, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils se sont avérés prometteurs pour inhiber la croissance de diverses lignées de cellules cancéreuses. Par exemple, certains dérivés d'oxadiazoles ont démontré des activités anticancéreuses in vitro avec des valeurs IC50 de l'ordre de 112,6 µg/ml et 126,7 µg/ml respectivement contre les lignées cellulaires MCF-7 et KB . Cela suggère que notre composé pourrait être étudié plus en profondeur pour son efficacité contre le cancer.
Propriétés antimicrobiennes
Ces composés ont également été reconnus pour leurs propriétés antimicrobiennes. Ils présentent un large spectre d'activités biologiques, y compris des effets antibactériens et antifongiques . Cela les rend précieux pour la recherche de nouveaux traitements contre les infections, en particulier à une époque de résistance croissante aux antibiotiques.
Effets anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des oxadiazoles en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques . Leur capacité à moduler les voies inflammatoires pourrait être exploitée pour traiter des affections comme l'arthrite et d'autres maladies inflammatoires chroniques.
Potentiel antidiabétique
La recherche a indiqué que les dérivés d'oxadiazoles peuvent avoir des effets antidiabétiques . Ils peuvent agir en influençant la sécrétion d'insuline ou la sensibilité à l'insuline, ce qui pourrait être bénéfique pour la gestion du diabète de type 2.
Applications antivirales
La structure des oxadiazoles leur permet d'interférer avec la réplication virale, ce qui en fait des cibles intéressantes pour le développement de médicaments antiviraux . À mesure que de nouveaux agents pathogènes viraux émergent, des composés comme notre sujet pourraient être essentiels pour créer des traitements efficaces.
Inhibition enzymatique
Les oxadiazoles se sont avérés inhiber diverses enzymes, telles que les tyrosine kinases et la cathépine K, qui sont impliquées dans de nombreux processus physiologiques . Cette capacité d'inhibition enzymatique peut être appliquée dans le traitement de maladies telles que l'ostéoporose et certains types de cancer.
Orientations Futures
The future directions for the research on “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives could involve further exploration of their anti-infective activities and the development of new synthetic strategies. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,3,4-oxadiazole scaffold could potentially be further refined and used in the development of new anti-infective agents .
Mécanisme D'action
Mode of Action
The mode of action involves the compound’s interaction with its targets. While precise details remain elusive, we can speculate based on related compounds. Oxadiazoles are known to modulate various biological processes, including inflammation, cell proliferation, and enzyme activity. The fluorine substitution in this compound may enhance its binding affinity to specific receptors or enzymes, affecting downstream signaling pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Studying its behavior under varying conditions is essential for optimizing therapeutic use.
Analyse Biochimique
Biochemical Properties
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as tyrosine kinases and proteases . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.
Cellular Effects
The effects of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite accumulation . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it affects energy production and metabolic processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYEXMVFFKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225656 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-09-4 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401797.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)


![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)

![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)
